molecular formula C28H26N4O3 B11025400 6-[3-Oxo-3-(4-phenylpiperazino)propyl]-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione

6-[3-Oxo-3-(4-phenylpiperazino)propyl]-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione

Cat. No.: B11025400
M. Wt: 466.5 g/mol
InChI Key: SGLOTOUGOYMLFN-UHFFFAOYSA-N
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Description

6-[3-Oxo-3-(4-phenylpiperazino)propyl]-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazoline core fused with an isoindoline moiety and a phenylpiperazine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-Oxo-3-(4-phenylpiperazino)propyl]-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the isoindoline moiety. The phenylpiperazine substituent is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the oxo group, which is achieved through oxidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process is scaled up from laboratory conditions, with careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-[3-Oxo-3-(4-phenylpiperazino)propyl]-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the phenylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-[3-Oxo-3-(4-phenylpiperazino)propyl]-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Research: It is used as a probe to study cellular pathways and molecular interactions.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-[3-Oxo-3-(4-phenylpiperazino)propyl]-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the quinazoline core may inhibit certain enzymes. These interactions can modulate cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-Oxo-3-(4-phenylpiperazino)propyl]-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione stands out due to its unique combination of a quinazoline core and a phenylpiperazine substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H26N4O3

Molecular Weight

466.5 g/mol

IUPAC Name

6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

InChI

InChI=1S/C28H26N4O3/c33-25(30-18-16-29(17-19-30)20-8-2-1-3-9-20)14-15-31-26-21-10-4-5-11-22(21)28(35)32(26)24-13-7-6-12-23(24)27(31)34/h1-13,26H,14-19H2

InChI Key

SGLOTOUGOYMLFN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O

Origin of Product

United States

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